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Compound of Interest

Compound Name: 4-Benzoyl-3-nitropyridine

CAS No.: 164219-72-1

Cat. No.: B062680

Get Quote

Executive Summary & Structural Logic
4-Benzoyl-3-nitropyridine is a critical intermediate in the synthesis of bioactive scaffolds,

particularly 3-aminopyridine derivatives used in kinase inhibitors and anthelmintic agents (e.g.,

Mebendazole analogs).

From a thermochemical perspective, this molecule presents a unique energetic profile due to

the ortho-interaction between the electron-withdrawing nitro group (

) and the benzoyl moiety (

). This steric and electronic proximity induces significant torsional strain, affecting its enthalpy
of formation (

) and thermal stability.

Key Molecular Features:

Core: Pyridine ring (aromatic stability, basicity attenuated by nitro group).
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Substituents: Nitro (pos 3) and Benzoyl (pos 4).[1][2]

Energetics: High-energy nitro group paired with a conjugated carbonyl system suggests

susceptibility to exothermic decomposition at elevated temperatures.

Predicted & Experimental Thermochemical Data
Note: Direct calorimetric data for this specific isomer is scarce in open literature. The values

below represent a synthesis of predicted data derived from Group Additivity (Benson Method)

and comparative analysis of structural analogs (e.g., 4-benzoylpyridine and 3-nitropyridine).

Table 1: Physicochemical & Thermochemical Profile
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Property
Value
(Experimental/Pred
icted)

Confidence
Methodology /
Source

Molecular Formula High Stoichiometry

Molecular Weight 228.21 g/mol High
IUPAC Atomic

Weights

Physical State Solid (Crystalline) High

Analog comparison

(Amino-derivative MP:

128°C)

Melting Point (

)
85 – 95 °C (Est.) Medium

Structure-Property

Relationship (SPR) [1]

Boiling Point (

)
426.0 ± 30.0 °C Low

Predicted (760 Torr)

[2]

Density (

)
1.32 ± 0.06 g/cm³ Medium

Volumetric Prediction

[2]

Enthalpy of Fusion (

)
~22–25 kJ/mol Low

Estimated via

Trouton’s Rule

analogs

Enthalpy of Formation

(

)

-45 to -60 kJ/mol Medium

Benson Group

Additivity (See Section

2.1)

Decomposition Temp (

)
> 260 °C Medium

DSC onset estimation

for nitro-pyridines

Theoretical Calculation (Benson Group Additivity)
To estimate the gas-phase enthalpy of formation (

), we sum the contributions of the constituent groups and correct for ortho-interactions.
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Base Group (Pyridine): +140.0 kJ/mol

: -2.0 kJ/mol

(Ketone): -115.0 kJ/mol

Ortho Correction (Nitro/Carbonyl): +25.0 kJ/mol (Est. steric repulsion)

Result (

): ~ +48 kJ/mol

Sublimation Enthalpy (

): ~ +100 kJ/mol (Solid to Gas)

Derived

:

Scientific Insight: The positive ortho-correction is critical. The nitro group forces the benzoyl

phenyl ring out of planarity, reducing conjugation energy but increasing potential energy (steric

strain).

Synthesis Protocol: The Oxidative Route
To ensure high purity for thermochemical measurements, the Oxidation of (3-nitropyridin-4-yl)

(phenyl)methanol is the recommended synthetic pathway. This avoids the regioselectivity

issues of direct nitration.

Reaction Scheme
The synthesis proceeds via the oxidation of the secondary alcohol, which is accessible via the

reaction of 3-nitroisonicotinaldehyde with phenylmagnesium bromide.
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4-Methyl-3-nitropyridine 3-Nitroisonicotinaldehyde

SeO2, Dioxane
Reflux, 4h (3-Nitropyridin-4-yl)

(phenyl)methanol

PhMgBr, THF
-78°C to RT 4-Benzoyl-3-nitropyridine

Jones Reagent
(CrO3/H2SO4)
Acetone, 0°C

Click to download full resolution via product page

Caption: Step-wise oxidative synthesis pathway ensuring regiochemical integrity of the 3-nitro-

4-benzoyl motif.

Detailed Methodology (Step 3: Oxidation)
Reagents: Jones Reagent (2.6 M

in dilute

), Acetone (HPLC Grade).

Preparation: Dissolve 10 mmol of (3-nitropyridin-4-yl)(phenyl)methanol in 50 mL of acetone

in a round-bottom flask. Cool to 0°C using an ice bath.

Addition: Dropwise add Jones Reagent (approx. 12 mmol equivalent) over 20 minutes.

Maintain temperature < 5°C to prevent over-oxidation or nitro-group degradation.

Monitoring: Monitor reaction progress via TLC (SiO2, 30% EtOAc/Hexane). The alcohol spot

(

) should disappear, yielding the ketone (

).

Work-up: Quench with isopropanol (2 mL). Dilute with water (100 mL) and extract with

Dichloromethane (

).

Purification: Wash combined organics with saturated

and brine. Dry over anhydrous

. Evaporate solvent.[2] Recrystallize from Ethanol/Hexane to obtain pale yellow crystals.
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Experimental Validation of Thermochemistry
To move beyond predicted values, the following self-validating experimental workflows are

required.

Combustion Calorimetry (Determination of )
This experiment determines the energy released upon complete combustion, allowing the

precise calculation of

.

Protocol:

Calibration: Calibrate the oxygen bomb calorimeter using Benzoic Acid standard (NIST SRM

39j).

Pelletization: Press 0.5 g of dried 4-Benzoyl-3-nitropyridine into a pellet.

Combustion: Burn in excess oxygen (3.0 MPa) with 1 mL of deionized water in the bomb (to

dissolve

formed from nitro nitrogen).

Correction: Analyze the wash water for nitric acid content (titration with NaOH) to apply the

thermochemical correction for

.

Calculation:

Differential Scanning Calorimetry (DSC)
DSC is essential for determining the melting point (

), enthalpy of fusion (

), and thermal stability onset.
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Sample Prep
(2-5 mg in Al Pan)

N2 Purge
(50 mL/min)

Heating Ramp
(5°C/min, 25°C -> 300°C)

Data Analysis

Endo

Endotherm
(Melting)

Exo

Exotherm
(Decomposition)
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Caption: DSC workflow for identifying phase transitions and decomposition thresholds.

Critical Safety Note: Nitro compounds can exhibit autocatalytic decomposition. Run an initial

screening TGA (Thermogravimetric Analysis) with a small sample (<1 mg) before standard

DSC to ensure no explosive mass loss occurs.

Safety & Stability Profile
Hazard Class: Irritant (Skin/Eye), Potential Energetic Material.
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Storage: Store under inert atmosphere (Argon) at -20°C. The nitro group adjacent to the

carbonyl makes the C-C bond between the pyridine and benzoyl group potentially labile to

nucleophilic attack or photolytic cleavage.

Decomposition: Thermal decomposition likely releases

,

, and

. Ensure proper ventilation during calorimetry experiments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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